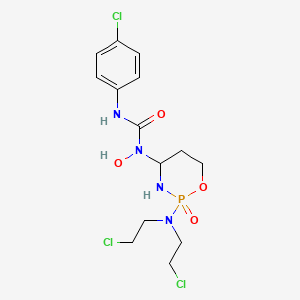
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(4-chlorophenyl)-N-hydroxy-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-chlorophenyl)-N-hydroxy-, P-oxide is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and multiple chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and chloroethyl groups makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloroethyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound might be investigated for its interactions with biological molecules. Its structure suggests potential activity as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of chloroethyl groups hints at possible applications in cancer treatment, as similar compounds are known to have cytotoxic effects.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for other valuable chemicals. Its reactivity and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The chloroethyl groups can form covalent bonds with nucleophilic sites, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrahydro-2H-1,3,2-oxazaphosphorin ring might also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea derivatives: Compounds with similar urea structures but different substituents.
Chloroethylamines: Compounds with chloroethyl groups attached to amine functionalities.
Oxazaphosphorins: Compounds containing the oxazaphosphorin ring structure.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring structures, which confer specific reactivity and potential biological activity. Compared to similar compounds, it might exhibit distinct properties due to the presence of both chloroethyl and oxazaphosphorin moieties.
Propriétés
Numéro CAS |
97139-30-5 |
|---|---|
Formule moléculaire |
C14H20Cl3N4O4P |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(4-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl3N4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-3-1-11(17)2-4-12/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
Clé InChI |
GVQFOFFRLQBMOU-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)Cl)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


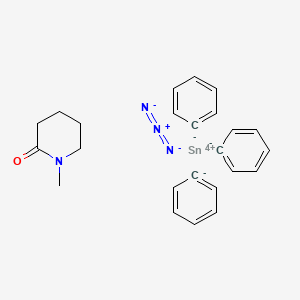
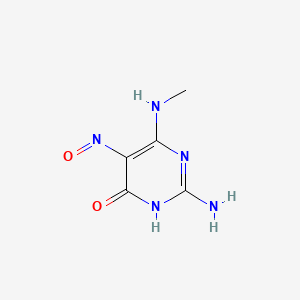

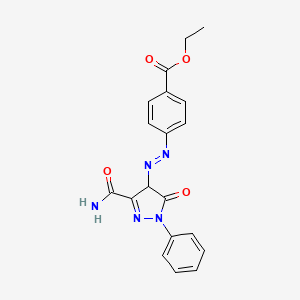

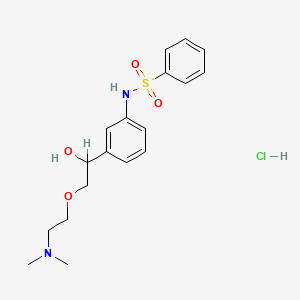



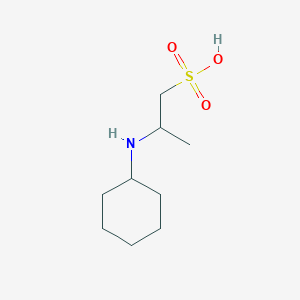

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)


